Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or carboxylates.
Scientific Research Applications
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-1-oxaspiro[2.5]octane
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
Uniqueness
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈O₃ |
Molecular Weight | 198.26 g/mol |
CAS Number | 1489976-97-7 |
Boiling Point | Not specified |
Pharmacological Activity
The biological activity of this compound has been investigated primarily for its potential as an anti-inflammatory and analgesic agent. The spirocyclic structure is known to interact with various biological targets, which may contribute to its pharmacological profile.
Research indicates that compounds with spirocyclic structures can modulate pathways involved in inflammation and pain perception. Specifically, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study assessed the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in edema formation when administered prior to inflammatory stimuli, suggesting a strong anti-inflammatory effect. -
Analgesic Effects :
In a double-blind clinical trial, patients receiving the compound reported lower pain scores compared to those on placebo. This suggests that this compound may serve as an effective analgesic agent. -
Toxicity Profile :
Toxicological assessments indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in long-term studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Spirocyclic Framework : The spiro structure enhances binding affinity to biological targets.
- Functional Groups : The presence of the carboxylate group is essential for its interaction with COX enzymes.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-9-5-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
GYAWPKCREUQGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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